Onalespib

Medicinal Chemistry Drug Discovery Scaffold-Based Differentiation

Onalespib (AT13387) is a resorcinol-amide Hsp90 inhibitor (Kd=0.71nM) with 40-fold tumor-to-plasma accumulation at sub-MTD doses, enabling tumor-selective target engagement for radiosensitization protocols. Single-exposure client protein degradation persists 7 days in vitro/3 days in vivo, supporting flexible dosing with erlotinib, paclitaxel, or PARP inhibitors. Distinct from ansamycin/purine-scaffold alternatives. ≥98% purity reference standard for reproducible SAR and translational studies.

Molecular Formula C24H31N3O3
Molecular Weight 409.5 g/mol
CAS No. 912999-49-6
Cat. No. B1677294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnalespib
CAS912999-49-6
Synonyms(2,4-dihydroxy-5-isopropylphenyl)-(5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl)methanone
AT 13387
AT-13387
AT13387
onalespi
Molecular FormulaC24H31N3O3
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C
InChIInChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3
InChIKeyIFRGXKKQHBVPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Onalespib (AT13387, CAS 912999-49-6): A Second-Generation, Non-Ansamycin Hsp90 Inhibitor with Distinct Pharmacological and Procurement Profile


Onalespib (also designated AT13387) is a synthetic, orally bioavailable, small-molecule inhibitor of the molecular chaperone heat shock protein 90 (Hsp90) with a molecular weight of 409.5 g/mol [1]. It is a non-ansamycin second-generation Hsp90 inhibitor that binds to the ATP-binding pocket at the N-terminus of Hsp90 with subnanomolar affinity (Kd = 0.71 nM or Ki = 0.71 nM), thereby promoting the proteasomal degradation of multiple oncogenic client proteins including mutant EGFR, AKT, and ERK1/2 [2]. Unlike first-generation ansamycin-derived Hsp90 inhibitors such as tanespimycin (17-AAG) and alvespimycin (17-DMAG), Onalespib possesses a resorcinol-based scaffold that confers structural independence from geldanamycin-related toxicity and formulation constraints [3]. The compound has advanced to Phase II clinical evaluation across multiple solid tumor and hematologic malignancy indications, including combination regimens with erlotinib in EGFR-mutant NSCLC, with paclitaxel in triple-negative breast cancer, and as monotherapy in relapsed/refractory lymphomas [4].

Why Onalespib (CAS 912999-49-6) Cannot Be Interchanged with Other Hsp90 Inhibitors in Research or Development


The Hsp90 inhibitor class exhibits substantial inter-compound heterogeneity in molecular scaffold, binding kinetics, client protein degradation selectivity, and tumor pharmacokinetic distribution, rendering simple potency-based substitution scientifically invalid. Onalespib's resorcinol amide scaffold confers a binding mode distinct from both ansamycin-derived inhibitors (e.g., tanespimycin, alvespimycin) and purine-scaffold inhibitors (e.g., BIIB021), with direct implications for therapeutic window and combination strategy optimization [1]. Critically, Onalespib demonstrates a 40-fold tumor-to-plasma accumulation ratio at low doses (one-third of maximum tolerated dose), a property not uniformly observed across Hsp90 inhibitors and one that directly enables radiosensitization strategies that would be unachievable with compounds lacking comparable tumor retention [2]. Furthermore, Onalespib induces sustained client protein degradation for up to seven days in vitro and three days in vivo following a single exposure, a duration-of-effect parameter that materially impacts dosing schedule design and distinguishes Onalespib from shorter-acting Hsp90 inhibitors [3]. Procurement decisions based solely on in vitro IC50 values without accounting for these scaffold-driven pharmacological differences risk experimental irreproducibility and misinterpretation of target engagement outcomes.

Onalespib (AT13387): Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Non-Ansamycin Scaffold: Structural Independence from Geldanamycin-Derived Toxicity and Formulation Constraints

Onalespib (AT13387) is a resorcinol amide-based, non-ansamycin Hsp90 inhibitor, which distinguishes it fundamentally from first-generation ansamycin-derived inhibitors such as tanespimycin (17-AAG) and alvespimycin (17-DMAG) [1]. The ansamycin scaffold of tanespimycin and alvespimycin is associated with hepatotoxicity via quinone reductase-mediated metabolism and requires complex formulation vehicles (e.g., Cremophor EL) that introduce independent toxicities and complicate preclinical and clinical administration [2]. In contrast, Onalespib's resorcinol-based core was developed through fragment-based drug design and lacks the benzoquinone moiety responsible for the metabolic liabilities of the ansamycin class [3].

Medicinal Chemistry Drug Discovery Scaffold-Based Differentiation

Comparative In Vitro Potency: Onalespib IC50 Positioned Relative to Key Clinical-Stage Hsp90 Inhibitors

In a systematic comparison of Hsp90 inhibitors compiled from published Kd and IC50 values, Onalespib (AT13387) exhibits a Kd of 18 nM in A375 melanoma cells [1]. This positions Onalespib's potency in the intermediate range among clinically evaluated Hsp90 inhibitors: it is less potent than BIIB021 (1.7 nM) and HSP990 (0.6 nM), approximately equipotent to luminespib (13 nM), and less potent than ganetespib (4 nM) and tanespimycin (5 nM) based on Kd values [1]. However, this intermediate potency is accompanied by a distinct pharmacokinetic profile that confers sustained target engagement not predicted by in vitro IC50 alone [2].

Oncology Hsp90 Inhibition Comparative Pharmacology

Sustained Client Protein Degradation: Seven-Day Duration of Effect Differentiates Onalespib from Shorter-Acting Hsp90 Inhibitors

Onalespib induces degradation of specific Hsp90 client proteins, including mutant EGFR, for up to seven days in tumor cell lines in vitro and up to three days in vivo following a single exposure [1]. This extended duration of pharmacodynamic effect is attributed to the compound's high tumor retention and sustained target occupancy, which distinguishes Onalespib from other Hsp90 inhibitors such as tanespimycin and alvespimycin, which exhibit shorter durations of client protein suppression . The sustained degradation of oncogenic drivers including EGFR, p-EGFR, AKT, and ERK1/2 has been validated across multiple cell line models .

Pharmacodynamics Target Engagement EGFR Degradation

40-Fold Tumor-to-Plasma Accumulation Ratio: Pharmacokinetic Differentiation Enabling Low-Dose Radiosensitization Strategies

A pharmacokinetic study in mice bearing xenograft tumors demonstrated that administration of Onalespib (AT13387) at one-third of the maximum tolerated dose (MTD) resulted in 40-fold higher drug levels in tumor tissue compared to plasma [1]. This pronounced tumor-selective accumulation was achieved at a sub-cytotoxic concentration that reduced levels of DNA repair proteins without affecting the majority of Hsp90 client proteins [1]. Critically, when combined with radiotherapy, this low-dose regimen produced significant tumor growth inhibition despite being ineffective as monotherapy, establishing a therapeutic strategy that leverages Onalespib's unique tumor retention properties [2]. In contrast, many Hsp90 inhibitors evaluated at MTD have failed to demonstrate selective tumor toxicity in clinical settings [3].

Pharmacokinetics Tumor Targeting Radiosensitization

Clinical Advancement in Defined Combination Regimens: Phase I/II Evaluation in EGFR-Mutant NSCLC and TNBC

Onalespib has been evaluated in Phase I/II clinical trials in combination with erlotinib for patients with recurrent or metastatic EGFR-mutant non-small cell lung cancer (NCT02535338) [1], and in combination with paclitaxel for patients with advanced triple-negative breast cancer (Phase Ib) [2]. This clinical positioning distinguishes Onalespib from several Hsp90 inhibitors, including tanespimycin and alvespimycin, which have been discontinued from clinical development due to toxicity or insufficient efficacy [3]. The rationale for combining Onalespib with EGFR-TKIs stems from the compound's ability to degrade mutant EGFR protein, a key driver of both primary oncogenic signaling and acquired resistance to EGFR inhibitors [4].

Clinical Development Combination Therapy EGFR-TKI Resistance

Onalespib (CAS 912999-49-6): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Radiosensitization Studies Requiring Tumor-Selective Hsp90 Inhibition with Minimal Systemic Toxicity

Onalespib is uniquely suited for radiosensitization research protocols where tumor-selective Hsp90 inhibition is required without the systemic toxicity associated with maximum tolerated dose administration. Based on preclinical evidence demonstrating 40-fold higher tumor accumulation relative to plasma at one-third MTD, Onalespib enables experimental designs wherein DNA repair protein degradation is achieved selectively in tumor tissue while sparing normal tissue Hsp90 function [1]. This property has been validated in head and neck squamous cell carcinoma and pancreatic xenograft models, where low-dose Onalespib combined with radiotherapy produced significant tumor growth inhibition despite minimal single-agent activity [1]. Researchers seeking to dissect the contribution of Hsp90-mediated DNA damage repair to radiosensitivity should prioritize Onalespib over other Hsp90 inhibitors lacking this pharmacokinetic selectivity profile.

EGFR-Mutant Cancer Models: Sustained Client Protein Degradation for Combination Studies with EGFR-TKIs

Onalespib is the preferred Hsp90 inhibitor for preclinical studies investigating EGFR-mutant cancer biology and EGFR-TKI resistance mechanisms. The compound induces degradation of mutant EGFR protein for up to seven days in vitro and three days in vivo following a single exposure, providing an extended pharmacodynamic window that facilitates flexible dosing schedules in combination therapy experiments [2]. This sustained target engagement directly supports the clinical rationale for combining Onalespib with erlotinib in EGFR-mutant NSCLC, a strategy currently under Phase I/II evaluation [3]. Researchers investigating acquired resistance to EGFR-TKIs should select Onalespib over shorter-acting Hsp90 inhibitors to more accurately model the durable client protein suppression achievable with this agent in clinical translation.

Medicinal Chemistry and Fragment-Based Drug Discovery: Resorcinol Amide Scaffold as a Reference Standard

Onalespib serves as a benchmark resorcinol amide Hsp90 inhibitor for medicinal chemistry campaigns employing fragment-based drug design. The compound's total synthesis has been fully characterized, achieving an overall yield of 13.4% via a nine-step synthetic route employing biomimetic aromatization and Suzuki-Miyaura cross-coupling without phenolic protection [4]. This well-defined synthetic accessibility, combined with its validated binding mode to the N-terminal ATPase site (Kd = 0.71 nM), makes Onalespib an ideal reference compound for structure-activity relationship studies of novel resorcinol-based Hsp90 inhibitors [5]. Procurement of high-purity Onalespib (≥99.94%) from reputable vendors ensures that SAR campaigns are anchored to a reproducible and analytically verified reference standard, minimizing batch-to-batch variability in comparative assays .

Combination Therapy Protocol Development: Validated Clinical Combinations as Preclinical Model Templates

Onalespib is the rational choice for preclinical combination therapy studies intended to inform clinical trial design, given its extensive evaluation in defined combination regimens including erlotinib (EGFR-mutant NSCLC), paclitaxel (TNBC), olaparib (PARP inhibitor), and AT7519M (CDK inhibitor) [3]. Unlike many Hsp90 inhibitors that have been discontinued from clinical development due to toxicity or insufficient efficacy, Onalespib's ongoing Phase II evaluation across multiple combination contexts provides a translational bridge between preclinical findings and clinical implementation. Researchers designing combination studies with checkpoint inhibitors, DNA damage response inhibitors, or conventional chemotherapeutics should select Onalespib to ensure that preclinical combination data are generated with an agent possessing validated clinical combination safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Onalespib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.